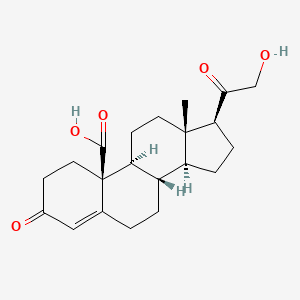

19-Oic-deoxycorticosterone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

19-Oic-deoxycorticosterone is a 21-hydroxy steroid.

科学的研究の応用

Mineralocorticoid Activity

19-Oic-DOC has been studied for its mineralocorticoid activity, which is crucial for regulating sodium and potassium levels in the body. Research indicates that 19-Oic-DOC serves as a precursor to 19-nordeoxycorticosterone (19-nor-DOC), a potent mineralocorticoid. In studies involving adrenalectomized rats, administration of 19-Oic-DOC resulted in increased levels of urinary 19-nor-DOC, suggesting its role as a precursor with significant biological activity .

Table 1: Effects of 19-Oic-DOC on Mineralocorticoid Activity

| Treatment Dose (µg) | Resulting Urinary 19-nor-DOC (ng/mL) | Urinary Na+/K+ Ratio |

|---|---|---|

| 1 | Low | Increased |

| 10 | High | Decreased |

Hormonal Metabolism and Biomarker Development

The metabolism of deoxycorticosterone (DOC) into various oxygenated forms, including 19-Oic-DOC, has been investigated for its implications in hormonal regulation. Studies have shown that rat adrenal glands can convert DOC into 19-hydroxydeoxycorticosterone, 19-oxo-deoxycorticosterone, and 19-Oic-DOC, indicating its metabolic pathways and potential roles in steroidogenesis .

Furthermore, the identification of 11-oxygenated C19 steroids, including 19-Oic-DOC, as biomarkers for conditions such as congenital adrenal hyperplasia has opened new avenues for clinical diagnostics .

Clinical Implications in Endocrine Disorders

In patients with disorders like 21-hydroxylase deficiency, the dynamics of steroid profiles—including those of 11-oxyandrogens and their metabolites—have been studied to evaluate treatment responses. The presence of 19-Oic-DOC in these profiles suggests its potential utility as a biomarker for monitoring disease control and therapeutic efficacy .

Case Study: Monitoring Disease Control in 21-Hydroxylase Deficiency

A study involving eight adults with classic 21-hydroxylase deficiency demonstrated that treatment with glucocorticoids resulted in varying levels of steroid hormones, including those derived from 19-Oic-DOC. The findings indicated a correlation between these steroid levels and clinical outcomes, reinforcing the importance of monitoring these compounds in managing endocrine disorders .

Pharmacological Applications

The pharmacological properties of 19-Oic-DOC have been explored for potential therapeutic applications. Its mineralocorticoid effects could be harnessed in treating conditions characterized by aldosterone deficiency or resistance. Additionally, understanding its role in the metabolic pathway may lead to novel treatments for hypertension and related cardiovascular diseases.

化学反応の分析

Enzymatic Conversion from 19-Oxo-DOC

19-oic-DOC is synthesized via cytochrome P-450(11)β-catalyzed oxidation of 19-oxo-11-deoxycorticosterone. Key findings include:

-

Reaction Mechanism : Incubation of 19-oxo-DOC with a P-450(11)β-reconstituted system produces 19-oic-DOC as the primary metabolite, confirmed by HPLC and 1H-NMR analysis of its methylated derivative .

-

Catalytic Role : The reaction involves sequential oxidative steps mediated by P-450 enzymes, which facilitate the conversion of the 19-oxo group to a carboxylic acid .

Non-Enzymatic Degradation to 19-Nor-DOC

19-oic-DOC undergoes spontaneous degradation under storage conditions:

-

Degradation Pathway : Storing 19-oic-DOC at -20°C for one month results in its conversion to 19-nor-deoxycorticosterone (19-nor-DOC) .

-

Structural Evidence : NMR analysis identified the loss of the 19-carboxylic group, forming 19-nor-DOC, a potent mineralocorticoid implicated in hypertension .

Physiological Production in Aldosterone-Producing Adenomas

In pathological contexts, 19-oic-DOC serves as a precursor for 19-nor-DOC synthesis:

-

Adrenal and Renal Synthesis : Patients with aldosterone-producing adenomas (APA) show elevated 19-nor-DOC levels in adrenal and renal veins. The ipsilateral adrenal gland produces 19-nor-DOC at levels comparable to aldosterone, suggesting shared regulatory mechanisms .

-

Mechanistic Insight : Adrenal tumor cells convert 19-oxo-DOC and 19-oic-DOC to 19-nor-DOC, a process distinct from normal adrenal steroidogenesis .

Table 1: Key Reactions of 19-Oic-Deoxycorticosterone

| Reaction Type | Substrate | Product | Catalyst/Conditions | Significance |

|---|---|---|---|---|

| Enzymatic Oxidation | 19-Oxo-DOC | 19-Oic-DOC | Cytochrome P-450(11)β | Biosynthetic step in steroid pathways |

| Non-enzymatic Degradation | 19-Oic-DOC | 19-Nor-DOC | -20°C storage | Pathological mineralocorticoid synthesis |

| Pathological Conversion | 19-Oic-DOC (adrenal/renal) | 19-Nor-DOC | Tumor-specific enzymes | Contributes to hypertension in APA |

Research Findings and Implications

-

Processivity of P-450 Reactions : Cytochrome P-450 enzymes (e.g., 19A1, 11A1) exhibit varied processivity. P-450(11)β-mediated 19-oic-DOC synthesis is distributive, allowing intermediate dissociation .

-

Mineralocorticoid Activity : 19-nor-DOC, derived from 19-oic-DOC, has high affinity for mineralocorticoid receptors, exacerbating hypertension and hypokalemia in APA patients .

-

Regulatory Divergence : In APAs, aldosterone and 19-nor-DOC secretion are differentially regulated, with corticotropin influencing 19-nor-DOC more than aldosterone .

特性

CAS番号 |

81309-33-3 |

|---|---|

分子式 |

C21H28O5 |

分子量 |

360.4 g/mol |

IUPAC名 |

(8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carboxylic acid |

InChI |

InChI=1S/C21H28O5/c1-20-8-7-16-14(15(20)4-5-17(20)18(24)11-22)3-2-12-10-13(23)6-9-21(12,16)19(25)26/h10,14-17,22H,2-9,11H2,1H3,(H,25,26)/t14-,15-,16-,17+,20-,21+/m0/s1 |

InChIキー |

RUPOMAOZPOVHQZ-XYNCURNNSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C(=O)O |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@]34C(=O)O |

正規SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C(=O)O |

同義語 |

19-oic-11-deoxycorticosterone 19-oic-21-hydroxy-4-pregnen-3,20-dione 19-oic-deoxycorticosterone 19-oic-DOC deoxycorticosterone-19-oic |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。